Phosphorane, [(4-methylphenyl)methylene]triphenyl-
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Overview
Description
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, is an organophosphorus compound known for its unique chemical properties and applications. It is a member of the phosphorus ylides, commonly referred to as Wittig reagents. These compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
Preparation Methods
The synthesis of Phosphorane, [(4-methylphenyl)methylene]triphenyl-, typically involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
Chemical Reactions Analysis
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, undergoes various chemical reactions, with the Wittig reaction being the most notable. This reaction involves the conversion of aldehydes and ketones to alkenes using the phosphorane as a reagent. The general reaction is as follows:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
The phosphorus-containing product in this reaction is triphenylphosphine oxide . The Wittig reaction is highly valuable in organic synthesis for forming carbon-carbon double bonds.
Scientific Research Applications
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of alkenes from aldehydes and ketones. This transformation is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
In biology and medicine, phosphoranes are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules. Their ability to form stable ylides makes them valuable in the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of Phosphorane, [(4-methylphenyl)methylene]triphenyl-, primarily involves its role as a Wittig reagent. The reaction mechanism includes the formation of a betaine intermediate, followed by the formation of an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The phosphorus atom in the phosphorane is approximately tetrahedral, and the P=C bond is shorter than the P-Ph bonds, indicating a high degree of double-bond character .
Comparison with Similar Compounds
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, can be compared with other similar compounds such as methylenetriphenylphosphorane, (chloromethylene)triphenylphosphorane, and methoxymethylenetriphenylphosphine. These compounds share similar structures and reactivity patterns but differ in their substituents and specific applications .
Methylenetriphenylphosphorane: Used in the Wittig reaction to form alkenes from aldehydes and ketones.
(Chloromethylene)triphenylphosphorane: Used in the synthesis of chlorinated alkenes.
Methoxymethylenetriphenylphosphine: Used in the synthesis of methoxy-substituted alkenes.
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, is unique due to its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
39110-21-9 |
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Molecular Formula |
C26H23P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-methylphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 |
InChI Key |
KLWJTTJUINIPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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